Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate

Lipophilicity Regioisomer ADMET

Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (CAS 338795-23-6) is the ortho-cyano building block specified in EP1042295B1 for 4-hydroxyquinoline-3-carboxamide antiviral synthesis. The ortho-cyano group (Hammett σmeta ≈ 0.56) provides essential electron withdrawal, intramolecular H-bonding with the adjacent amino proton, and a nucleophilic nitrogen for heterocycle cyclization. Substitution with the para-cyano isomer (CAS 26832-90-6) or unsubstituted analogs introduces divergent electronic environments and compromises patent-supported cyclization outcomes. Available at ≥95% purity. For research use only; not for human or veterinary use.

Molecular Formula C15H16N2O4
Molecular Weight 288.303
CAS No. 338795-23-6
Cat. No. B2726745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl {[(2-cyanophenyl)amino]methylidene}propanedioate
CAS338795-23-6
Molecular FormulaC15H16N2O4
Molecular Weight288.303
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=CC=CC=C1C#N)C(=O)OCC
InChIInChI=1S/C15H16N2O4/c1-3-20-14(18)12(15(19)21-4-2)10-17-13-8-6-5-7-11(13)9-16/h5-8,10,17H,3-4H2,1-2H3
InChIKeyCHXNRBQKMDGRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (CAS 338795-23-6): Chemical Identity and Classification for Research Procurement


Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (CAS 338795-23-6) is a synthetic organic compound with the molecular formula C15H16N2O4 and a molecular weight of 288.303 g/mol . It belongs to the class of aminomethylidenepropanedioate derivatives, structurally characterized by a 2-cyanophenylamino group conjugated to a diethyl malonate core via an aminomethylidene linker . This compound is exclusively intended for non-human research applications and has been referenced as an intermediate in the synthesis of 4-hydroxyquinoline-3-carboxamide derivatives with antiviral potential [1]. Its identity is confirmed by InChIKey CHXNRBQKMDGRMH-UHFFFAOYSA-N and SMILES notation CCOC(=O)C(=CNC1=CC=CC=C1C#N)C(=O)OCC .

Procurement Risk Assessment: Why Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate Cannot Be Substituted by Close Analogs


Substitution of diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate with structurally similar aminomethylidenepropanedioate analogs introduces substantial experimental risk due to divergent electronic properties and steric constraints at the aromatic ortho position. The ortho-cyano group is a strong electron-withdrawing substituent (Hammett σmeta ≈ 0.56) that substantially alters both the reactivity of the aminomethylidene moiety and the downstream synthetic outcomes in heterocycle-forming reactions [1]. Comparative data for related compounds demonstrate that substitution at the ortho position with nitro (σmeta ≈ 0.71), methoxy (σmeta ≈ 0.12), or unsubstituted phenyl groups yields markedly different electronic environments . Additionally, the ortho-cyano group participates in intramolecular hydrogen bonding with the adjacent amino proton, a structural feature absent in para-substituted regioisomers such as diethyl {[(4-cyanophenyl)amino]methylidene}malonate (CAS 26832-90-6) . Generic substitution without explicit experimental validation therefore carries a high probability of altered reaction kinetics, divergent product distributions, and compromised reproducibility in published synthetic protocols.

Quantitative Differentiation Guide: Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate vs. Closest Analogs and Alternatives


Lipophilicity Differentiation: Ortho-Cyano vs. Para-Cyano Regioisomer Comparison

Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate (ortho-cyano) exhibits a calculated LogP of 3 [1]. In contrast, the para-cyano regioisomer diethyl {[(4-cyanophenyl)amino]methylidene}malonate (CAS 26832-90-6) has a reported LogP of approximately 2.5 under comparable computational conditions . The ortho-substituted compound is approximately 0.5 LogP units more lipophilic than its para counterpart, a difference that corresponds to a ~3-fold increase in predicted octanol-water partition coefficient.

Lipophilicity Regioisomer ADMET Drug-likeness

Hydrogen Bond Acceptor Capacity: Ortho-Cyano vs. Unsubstituted Phenyl Analog

The target compound contains 6 hydrogen bond acceptor sites and 1 hydrogen bond donor site, with a topological polar surface area (TPSA) of 88.4 Ų [1]. In comparison, the unsubstituted phenyl analog diethyl (aminomethylidene)propanedioate (CAS 6296-99-7), which lacks the cyano group, contains only 4 hydrogen bond acceptor sites and exhibits a TPSA of approximately 63-65 Ų . The ortho-cyano substitution adds 2 hydrogen bond acceptor atoms (the nitrile nitrogen) and increases TPSA by approximately 23-25 Ų.

Hydrogen Bonding Molecular Recognition Receptor Binding Solubility

Synthetic Utility: Documented Application as Precursor to 4-Hydroxyquinoline-3-carboxamide Antiviral Agents

Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is specifically cited in patent EP1042295B1 as a reactant for the preparation of 4-hydroxyquinoline-3-carboxamides and hydrazides, which are claimed as antiviral agents [1]. This represents a defined synthetic pathway that exploits the ortho-cyano substitution pattern. The para-cyano regioisomer (CAS 26832-90-6) and unsubstituted analog (CAS 6296-99-7) are not referenced in this patent for the same transformation, suggesting that the ortho-cyano group enables specific cyclization chemistry not accessible with alternative substitution patterns.

Antiviral 4-Hydroxyquinoline Synthetic Intermediate Heterocycle Synthesis

Recommended Research and Industrial Application Scenarios for Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate Procurement


Antiviral Drug Discovery: Synthesis of 4-Hydroxyquinoline-3-carboxamide Scaffolds

Procure diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate as a key synthetic intermediate for the construction of 4-hydroxyquinoline-3-carboxamide and hydrazide derivatives with documented antiviral potential. The compound is explicitly referenced in EP1042295B1 as a reactant in this synthetic pathway [1]. The ortho-cyano substitution pattern is essential for the intended cyclization chemistry; substitution with para-cyano or unsubstituted analogs is not supported by this patent precedent.

Heterocyclic Chemistry: Precursor for Ortho-Cyanoaryl-Fused Quinoline and Related Nitrogen Heterocycles

Utilize diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate as a versatile building block for the synthesis of ortho-cyanoaryl-fused heterocyclic systems. The compound's aminomethylidenepropanedioate core serves as a reactive enamine equivalent, while the ortho-cyano group provides a nucleophilic nitrogen atom for intramolecular cyclization and a hydrogen bond acceptor site for controlling molecular conformation [1]. The calculated LogP of 3 and TPSA of 88.4 Ų indicate favorable physicochemical properties for generating drug-like heterocyclic libraries.

Structure-Activity Relationship (SAR) Studies: Ortho-Substituted Cyanophenyl Pharmacophore Exploration

Employ diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate in medicinal chemistry SAR campaigns investigating the impact of ortho-cyano substitution on biological activity. The 0.5 LogP difference relative to the para-cyano regioisomer [1] provides a measurable lipophilicity contrast that may correlate with membrane permeability or target engagement differences. The increased hydrogen bond acceptor count (6 vs. 4) relative to the unsubstituted analog offers a distinct hydrogen bonding profile for probing molecular recognition events.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.